REACTION_CXSMILES
|
[C:1](O)(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].ClCC(OC(=O)CCl)=O.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[O:26][CH3:27]>ClC(Cl)C>[C:4]([CH2:3][CH2:2][C:1]([C:23]1[CH:24]=[CH:25][C:20]([O:19][CH3:18])=[C:21]([O:26][CH3:27])[CH:22]=1)=[O:7])(=[O:5])[CH3:6]
|
Name
|
|
Quantity
|
8.98 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
|
Quantity
|
10.26 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(CCl)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred at 50° C. for 5.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
WASH
|
Details
|
washed successively with water, 5% aqueous sodium carbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)CCC(=O)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.66 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |